molecular formula C7H5BrINO2 B2403202 2-(Bromomethyl)-1-iodo-3-nitrobenzene CAS No. 93213-78-6

2-(Bromomethyl)-1-iodo-3-nitrobenzene

Cat. No.: B2403202
CAS No.: 93213-78-6
M. Wt: 341.93
InChI Key: AIOZXQHSCIRRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-1-iodo-3-nitrobenzene is an organic compound that features a benzene ring substituted with bromomethyl, iodo, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-iodo-3-nitrobenzene typically involves the bromination and iodination of a nitrobenzene derivative. One common method involves the bromination of 1-iodo-3-nitrobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-iodo-3-nitrobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Conversion to 2-(Bromomethyl)-1-iodo-3-aminobenzene.

    Cross-Coupling: Formation of biaryl compounds and other complex structures.

Scientific Research Applications

2-(Bromomethyl)-1-iodo-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-iodo-3-nitrobenzene in chemical reactions involves the activation of the bromomethyl and iodo groups. The bromomethyl group can undergo nucleophilic substitution, while the iodo group can participate in oxidative addition in cross-coupling reactions. The nitro group can influence the electronic properties of the benzene ring, affecting the reactivity of the other substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1-iodo-3-nitrobenzene is unique due to the presence of all three functional groups (bromomethyl, iodo, and nitro) on the benzene ring. This combination allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

2-(bromomethyl)-1-iodo-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOZXQHSCIRRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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